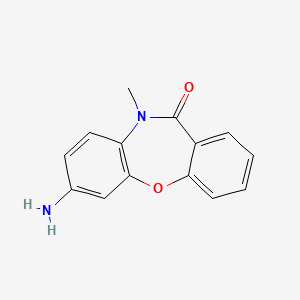![molecular formula C16H17BO4 B1654528 4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane CAS No. 2412-75-1](/img/structure/B1654528.png)
4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boron atom within the dioxaborolane ring imparts unique reactivity and stability, making it a valuable intermediate in various chemical transformations.
Métodos De Preparación
The synthesis of 4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with 2-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene. The mixture is heated under reflux to facilitate the formation of the dioxaborolane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of boron-containing alcohols.
Substitution: The compound can participate in substitution reactions, where the methoxyphenoxy group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborolanes.
Aplicaciones Científicas De Investigación
4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in cross-coupling reactions and other organic transformations.
Biology: The compound is explored for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Medicine: It is investigated for its role in the development of boron-containing drugs, which can exhibit unique pharmacological properties due to the presence of boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, where its stability and reactivity are advantageous.
Mecanismo De Acción
The mechanism by which 4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form reversible covalent bonds with nucleophiles, facilitating various chemical transformations. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects. The pathways involved in these interactions depend on the specific application and the molecular environment.
Comparación Con Compuestos Similares
4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also features a dioxaborolane ring but differs in the substituents attached to the ring. It is used in similar applications but may exhibit different reactivity and stability.
Phenylboronic acid: A simpler boron-containing compound used in organic synthesis and medicinal chemistry. It lacks the dioxaborolane ring but serves as a precursor to more complex boron compounds.
Boronic esters: These compounds contain boron-oxygen bonds and are used in various chemical reactions, including Suzuki-Miyaura coupling. They share some reactivity with this compound but differ in structure and properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable in a wide range of applications.
Propiedades
Número CAS |
2412-75-1 |
|---|---|
Fórmula molecular |
C16H17BO4 |
Peso molecular |
284.1 g/mol |
Nombre IUPAC |
4-[(2-methoxyphenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H17BO4/c1-18-15-9-5-6-10-16(15)19-11-14-12-20-17(21-14)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3 |
Clave InChI |
JGCDMWRHQDAOBV-UHFFFAOYSA-N |
SMILES |
B1(OCC(O1)COC2=CC=CC=C2OC)C3=CC=CC=C3 |
SMILES canónico |
B1(OCC(O1)COC2=CC=CC=C2OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



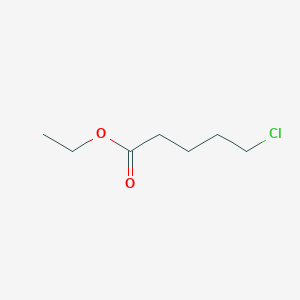

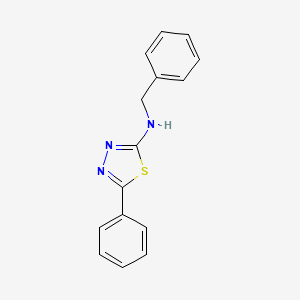
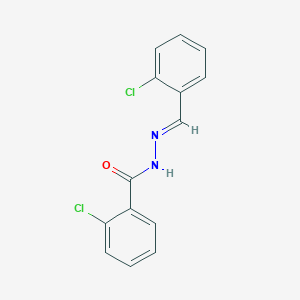
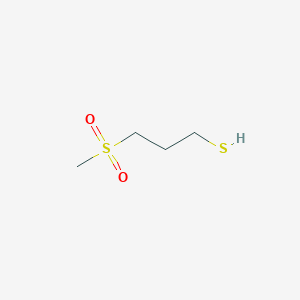
![[1,1'-Bicyclohexyl]-3,3'-dione](/img/structure/B1654455.png)


![1,3-Bis[3-(3-phenoxyphenoxy)phenoxy]benzene](/img/structure/B1654459.png)

![Tetrazolo[1,5-c]quinazoline](/img/structure/B1654462.png)

